molecular formula C15H12N4O3S B293742 3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B293742
M. Wt: 328.3 g/mol
InChI Key: DRBMRCWGBIMZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole family, known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with suitable aldehydes or ketones. One efficient method involves a one-pot catalyst-free procedure at room temperature, using dibenzoylacetylene and triazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a dimethoxyphenyl group and a furan ring, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4O3S/c1-20-10-6-5-9(8-12(10)21-2)13-16-17-15-19(13)18-14(23-15)11-4-3-7-22-11/h3-8H,1-2H3

InChI Key

DRBMRCWGBIMZCC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4)OC

Origin of Product

United States

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